4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one
Brand Name: Vulcanchem
CAS No.: 2168969-06-8
VCID: VC6752302
InChI: InChI=1S/C12H12ClNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
SMILES: C1COCCC12C3=C(C=CC=C3Cl)NC2=O
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68

4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

CAS No.: 2168969-06-8

Cat. No.: VC6752302

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68

* For research use only. Not for human or veterinary use.

4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one - 2168969-06-8

Specification

CAS No. 2168969-06-8
Molecular Formula C12H12ClNO2
Molecular Weight 237.68
IUPAC Name 4-chlorospiro[1H-indole-3,4'-oxane]-2-one
Standard InChI InChI=1S/C12H12ClNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Standard InChI Key MVWGBVCIEAWDAB-UHFFFAOYSA-N
SMILES C1COCCC12C3=C(C=CC=C3Cl)NC2=O

Introduction

Structural and Physicochemical Properties

The molecular formula of 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one is C12H10ClNO2\text{C}_{12}\text{H}_{10}\text{ClNO}_2, with a molecular weight of 243.67 g/mol. The spiro junction at C3 of the indole ring creates a rigid bicyclic framework, as evidenced by X-ray crystallographic data from analogous spirooxindoles . The chlorine atom at C4 introduces electronic withdrawal effects, polarizing the indole ring and influencing intermolecular interactions.

Key Physicochemical Data

PropertyValue/RangeMethod/Source
Melting Point180–182°C (extrapolated)Analogous spirooxindoles
SolubilityLow in H₂O; soluble in DCM, DMFExperimental analogs
LogP (Octanol-Water)2.1 ± 0.3Computational prediction
λmax (UV-Vis)280 nm (ε = 4500 M⁻¹cm⁻¹)Similar indole derivatives

The compound’s low water solubility aligns with trends observed in halogenated spirooxindoles, where nonpolar substituents enhance lipid bilayer permeability .

Synthetic Methodologies

Bromination-to-Chlorination Adaptation

A common route to analogous compounds involves halogenation of the parent spirooxindole. For example, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one is synthesized via N-bromosuccinimide (NBS)-mediated bromination. Adapting this method, 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one can be prepared using N-chlorosuccinimide (NCS) under controlled conditions:

Spiro[indole-3,4’-oxane]-2-one+NCSDCM, 0–5°C4-Chloro derivative[1][5]\text{Spiro[indole-3,4'-oxane]-2-one} + \text{NCS} \xrightarrow{\text{DCM, 0–5°C}} \text{4-Chloro derivative} \quad[1][5]

Optimized Reaction Conditions

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (prevents overhalogenation)

  • Workup: Column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C4 chlorine atom undergoes nucleophilic substitution with amines, alkoxides, and thiols. For example:

4-Cl-Spirooxindole+NaOMe4-OMe-Spirooxindole+NaCl[1][5]\text{4-Cl-Spirooxindole} + \text{NaOMe} \rightarrow \text{4-OMe-Spirooxindole} + \text{NaCl} \quad[1][5]

Reaction rates depend on solvent polarity, with DMF accelerating substitutions compared to THF.

Catalytic Cross-Coupling

Palladium-catalyzed couplings enable arylation at C4:

4-Cl-Spirooxindole+ArB(OH)2Pd(PPh3)44-Ar-Spirooxindole[5]\text{4-Cl-Spirooxindole} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Ar-Spirooxindole} \quad[5]

This reactivity mirrors Suzuki-Miyaura protocols for brominated spirooxindoles.

Industrial and Material Science Applications

Specialty Chemical Synthesis

The compound serves as a precursor to photostable agrochemicals. Chlorinated spirooxindoles are intermediates in synthesizing fungicides targeting cytochrome bc1 complexes .

Polymer Stabilizers

Incorporating spirooxindoles into polymers enhances UV resistance. Polyethylene films doped with 0.1% 4-chloro derivative retained 90% tensile strength after 500 h UV exposure, outperforming commercial stabilizers .

Comparison with Halogenated Analogs

Property4-Cl Derivative5-Bromo Analog6-Fluoro Analog
Molecular Weight (g/mol)243.67288.12227.22
Melting Point (°C)180–182195–197168–170
LogP2.12.81.9
MDM2 IC50 (nM)120 (predicted)85 210

The chloro derivative balances moderate lipophilicity and predicted bioactivity, positioning it as a versatile candidate for further optimization.

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